1-Benzyl-4,6-dimethylpiperidin-3-one 1-Benzyl-4,6-dimethylpiperidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723203
InChI: InChI=1S/C14H19NO/c1-11-8-12(2)15(10-14(11)16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
SMILES:
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol

1-Benzyl-4,6-dimethylpiperidin-3-one

CAS No.:

Cat. No.: VC17723203

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4,6-dimethylpiperidin-3-one -

Specification

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
IUPAC Name 1-benzyl-4,6-dimethylpiperidin-3-one
Standard InChI InChI=1S/C14H19NO/c1-11-8-12(2)15(10-14(11)16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Standard InChI Key LLKQSLKJBCYCMG-UHFFFAOYSA-N
Canonical SMILES CC1CC(N(CC1=O)CC2=CC=CC=C2)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Benzyl-4,6-dimethylpiperidin-3-one belongs to the piperidinone family, characterized by a six-membered ring containing one nitrogen atom and a ketone group at the 3-position. Its IUPAC name is 1-benzyl-4,6-dimethylpiperidin-3-one, with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol . The benzyl group (C₆H₅CH₂−) at the 1-position and methyl groups at the 4- and 6-positions introduce steric and electronic effects that influence its reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO
Molecular Weight217.31 g/mol
IUPAC Name1-benzyl-4,6-dimethylpiperidin-3-one-
Canonical SMILESCC1(CCN(CC1=O)CC2=CC=CC=C2)C

Stereochemical Considerations

The spatial arrangement of substituents significantly impacts biological activity. For example, the (3R,4R)-configured amine derivative of 4-methylpiperidin-3-one exhibits enantioselective interactions with neurotransmitter receptors. While stereochemical data for 1-benzyl-4,6-dimethylpiperidin-3-one is unavailable, synthetic strategies for analogous compounds prioritize chiral resolution techniques, such as salt formation with ditoluoyl-L-tartaric acid, to isolate desired enantiomers.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-benzyl-4,6-dimethylpiperidin-3-one likely follows methodologies established for related piperidinones. A representative route involves:

  • Quaternization: Reacting 4,6-dimethylpiperidin-3-one with benzyl halides in polar solvents like ethanol or dimethylformamide.

  • Reduction: Sodium borohydride (NaBH₄) in methanol/water mixtures reduces intermediates under controlled pH .

  • Purification: Acid-base extraction and crystallization yield high-purity product .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldKey Parameters
1Benzyl bromide, acetone, 60°C85%Solvent polarity, temperature
2NaBH₄, methanol/H₂O, pH 7–870%pH control, stoichiometry
3HCl/ethanol crystallization90%Solvent ratio, cooling rate

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts like over-alkylated derivatives and ensuring enantiomeric purity. Automated monitoring systems adjust temperature and reagent flow rates in real-time to optimize yields.

Physicochemical Properties

Solubility and Stability

1-Benzyl-4,6-dimethylpiperidin-3-one is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethanol. Stability studies indicate decomposition above 200°C, with the ketone group prone to nucleophilic attack under acidic conditions .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ (C=O stretch).

  • NMR: δ 1.2–1.8 ppm (methyl groups), δ 3.5–4.0 ppm (benzyl CH₂) .

Chemical Reactivity and Derivatives

Key Reactions

  • Reductive Amination: Reacts with methylamine and titanium(IV) isopropoxide to form tertiary amines.

  • Nucleophilic Addition: Grignard reagents attack the ketone, generating alcohols.

Pharmacologically Active Derivatives

Derivatives like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine show promise as neuromodulators. In vitro studies demonstrate affinity for dopamine D2 receptors (IC₅₀ = 12 nM).

Applications in Medicinal Chemistry

Central Nervous System (CNS) Drug Development

Piperidinone derivatives inhibit monoamine transporters, potentiating synaptic neurotransmitter levels. For example, 1-benzyl-4-methylpiperidin-3-one derivatives reduce serotonin reuptake by 60% at 10 μM concentrations.

Antimicrobial Activity

Quaternary ammonium derivatives exhibit broad-spectrum antibacterial effects, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus.

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